Lumateperone Tosylate

Schizophrenia Clinical efficacy PANSS

Schizophrenia and bipolar depression research requires antipsychotic agents that demonstrate efficacy without metabolic or motor side effects. Lumateperone tosylate (CAS 1187020-80-9) addresses this challenge: • Unique triple mechanism: 5-HT2A antagonism (Ki=0.54 nM), presynaptic D2 partial agonism, and SERT inhibition (Ki=61 nM) - not replicated by lurasidone, cariprazine, or risperidone. • D1-dependent enhancement of NMDA/AMPA currents via mTOR pathway - exclusive among FDA-approved antipsychotics. • Placebo-like metabolic profile with minimal H1 (Ki>1000 nM) and negligible M1 binding enables cleaner efficacy interpretation in long-term studies. Supplied as the patent-protected mono-tosylate salt required for ANDA and regulatory applications. For research use only.

Molecular Formula C31H36FN3O4S
Molecular Weight 565.7 g/mol
CAS No. 1187020-80-9
Cat. No. B608684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLumateperone Tosylate
CAS1187020-80-9
SynonymsITI-722;  ITI722;  ITI 722;  ITI-007;  ITI007;  ITI 007;  Lumateperone, Caplyta,
Molecular FormulaC31H36FN3O4S
Molecular Weight565.7 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)O.CN1CCN2C3CCN(CC3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F
InChIInChI=1S/C24H28FN3O.C7H8O3S/c1-26-14-15-28-21-11-13-27(16-20(21)19-4-2-5-22(26)24(19)28)12-3-6-23(29)17-7-9-18(25)10-8-17;1-6-2-4-7(5-3-6)11(8,9)10/h2,4-5,7-10,20-21H,3,6,11-16H2,1H3;2-5H,1H3,(H,8,9,10)/t20-,21-;/m0./s1
InChIKeyLHAPOGAFBLSJJQ-GUTACTQSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lumateperone Tosylate Procurement & Selection Overview


Lumateperone tosylate (ITI-007 tosylate, ITI-722) is a first-in-class investigational agent that simultaneously modulates serotonin, dopamine, and glutamate neurotransmission [1]. It is characterized by potent 5-HT2A receptor antagonism (Ki = 0.54 nM), moderate dopamine D2 receptor binding with presynaptic partial agonism and postsynaptic antagonism (Ki = 32 nM), serotonin transporter (SERT) inhibition (Ki = 61 nM), and D1 receptor-dependent indirect modulation of glutamatergic NMDA and AMPA currents via the mTOR pathway [2].

Target Engagement
Serotonin-dopamine-glutamate modulator probe
Selection Logic
Unique D1-dependent mTOR pathway activation context
Solid-State Identity
Crystalline tosylate salt, polymorph-specific form

Why Lumateperone Tosylate Cannot Be Substituted


Lumateperone tosylate occupies a distinct pharmacological space not replicated by lurasidone, cariprazine, brexpiprazole, or risperidone. Its combination of potent 5-HT2A antagonism, presynaptic D2 partial agonism, SERT inhibition, and D1-dependent glutamatergic modulation via NMDA/AMPA potentiation is mechanistically unique among FDA-approved antipsychotics [1]. Furthermore, its minimal binding to off-target receptors associated with adverse effects (H1 histaminergic Ki > 1000 nM; 5-HT2C Ki = 173 nM; negligible M1 muscarinic binding) differentiates its tolerability profile from alternatives [2].

Mechanism Mismatch
Lurasidone, cariprazine, and brexpiprazole lack D1-dependent glutamatergic modulation, a key differentiator for pathway research.
Endpoint Profile
Risperidone and olanzapine exhibit distinct off-target binding profiles; reported tolerability endpoints may not transfer across comparators.
Solid-Form Variability
Alternative salt forms (free base, besylate) and amorphous material differ in physicochemical properties and are not directly interchangeable in formulation workflows.

Lumateperone Tosylate: Quantitative Evidence for Procurement


Efficacy Compared to Risperidone in Schizophrenia

In a direct head-to-head study, lumateperone 42 mg demonstrated the same effect size on Positive and Negative Syndrome Scale (PANSS) total score improvement as risperidone 4 mg, a commonly prescribed antipsychotic [1]. The least-squares mean improvement from baseline in PANSS total score was −14.5 for lumateperone in one study and −13.2 in another, compared to −13.4 for risperidone, with effect sizes of −0.4 for both agents [1][2].

PANSS Improvement vs. Risperidone
Head-to-head
Effect size −0.4; LS mean improvement −14.5 (Study 301) and −13.2 (Study 005) vs. risperidone 4 mg (−0.4 effect size; LS mean improvement −13.4).
Reported comparator endpoint context
Phase 3 RCT; endpoint response magnitudes were within ±1.3 points.
Schizophrenia Clinical efficacy PANSS

Metabolic Safety Profile vs. Risperidone

Lumateperone 42 mg demonstrated a benign metabolic profile with mean changes in prolactin, fasting glucose, total cholesterol, and triglycerides that were smaller than those observed with risperidone 4 mg [1]. Mean change from baseline in metabolic parameters and prolactin were similar to or reduced relative to placebo and were smaller than risperidone [1][2]. Weight gain trended lower with lumateperone versus risperidone, though the difference did not reach statistical significance [1]. Extrapyramidal symptom (EPS)-related treatment-emergent adverse events were less frequent with lumateperone 42 mg than with risperidone [2].

Metabolic & EPS Profile vs. Risperidone
Head-to-head
Mean changes in prolactin, glucose, cholesterol, and triglycerides were similar to or reduced versus placebo; EPS rates were lower relative to risperidone 4 mg.
Reported tolerability endpoint context
Pooled Phase 3 analysis; requires parameter-specific review.
Schizophrenia Metabolic safety Prolactin Tolerability

Bipolar Depression: MADRS Improvement vs. Placebo

In a Phase 3 randomized, double-blind, placebo-controlled trial (N=381), lumateperone 42 mg/day monotherapy produced a statistically significant improvement in Montgomery–Åsberg Depression Rating Scale (MADRS) total score versus placebo [1]. The placebo-adjusted least-squares mean difference in MADRS score was −4.6 points (p<0.001) at week 6 [1]. This magnitude of improvement is comparable to that observed with lurasidone and cariprazine in bipolar depression trials, though direct head-to-head data are not available [2].

Bipolar Depression (MADRS)
Trial context
Placebo-adjusted LS mean difference −4.6 points (p
Reported endpoint change context
6-week Phase 3 RCT; cross-study comparison with lurasidone and cariprazine.
D1-Dependent Glutamatergic Modulation
Class-level
Indirectly potentiates NMDA and AMPA receptor currents in rat medial prefrontal cortex via a D1 receptor/mTOR pathway mechanism.
Supports pathway-response study context
Preclinical electrophysiology data; requires validation in target model.
Off-Target Binding Selectivity
Assay context
H1 Ki > 1000 nM; negligible M1 binding; 5-HT2C Ki = 173 nM, yielding >300-fold selectivity over 5-HT2A (Ki = 0.54 nM).
Reported selectivity assay context
In vitro radioligand binding; may support behavioral study design.
Crystalline Tosylate Salt Polymorphs
Source review
Patent-protected crystalline polymorphs A and B of the mono-tosylate salt (CAS 1187020-80-9). Distinguished from amorphous p-tosylate and besylate salt forms.
Supports solid-state identity verification
Requires XRPD characterization for lot-specific confirmation.
Bipolar depression MADRS Monotherapy

D1-Dependent Glutamatergic Modulation

Preclinical studies demonstrate that lumateperone uniquely acts as an indirect modulator of glutamatergic neurotransmission via a D1 receptor-dependent mechanism, potentiating both NMDA and AMPA receptor-mediated currents in the rat medial prefrontal cortex [1]. This effect is mediated through the mammalian target of rapamycin (mTOR) pathway and requires simultaneous D1 receptor activation and SERT inhibition [1][2]. Lurasidone, cariprazine, and brexpiprazole do not exhibit this D1-dependent glutamatergic modulation [3].

D1-Dependent Glutamatergic Modulation
Class-level
Indirectly potentiates NMDA and AMPA receptor currents in rat medial prefrontal cortex via a D1 receptor/mTOR pathway mechanism.
Supports pathway-response study context
Preclinical electrophysiology data; requires validation in target model.
Glutamatergic modulation D1 receptor NMDA AMPA mTOR

Off-Target Receptor Binding Selectivity

Lumateperone exhibits very low affinity for histamine H1 receptors (Ki > 1000 nM) and negligible binding to muscarinic M1 receptors, distinguishing it from sedating antipsychotics such as quetiapine and olanzapine [1]. Its 5-HT2C binding (Ki = 173 nM) is markedly lower than its 5-HT2A binding (Ki = 0.54 nM), yielding a >300-fold selectivity ratio [1][2]. This binding profile predicts minimal sedation, weight gain, and anticholinergic adverse effects compared to less selective alternatives [1].

Off-Target Binding Selectivity
Assay context
H1 Ki > 1000 nM; negligible M1 binding; 5-HT2C Ki = 173 nM, yielding >300-fold selectivity over 5-HT2A (Ki = 0.54 nM).
Reported selectivity assay context
In vitro radioligand binding; may support behavioral study design.
Receptor binding Selectivity Off-target effects H1 M1

Crystalline Tosylate Salt Polymorphs

U.S. Patent No. 8,648,077 describes and claims crystalline polymorphs A and B of lumateperone tosylate [1]. These specific solid-state forms enable reproducible pharmaceutical formulation and are distinguished from amorphous lumateperone p-tosylate and alternative salt forms such as besylate [1][2]. The mono-tosylate salt form in solid crystal form is specifically claimed in pharmaceutical capsule formulations [2]. Alternative lumateperone salts (e.g., free base, besylate) exhibit different physicochemical properties and are not directly interchangeable in protocols requiring the approved tosylate form [1].

Crystalline Tosylate Salt Polymorphs
Source review
Patent-protected crystalline polymorphs A and B of the mono-tosylate salt (CAS 1187020-80-9). Distinguished from amorphous p-tosylate and besylate salt forms.
Supports solid-state identity verification
Requires XRPD characterization for lot-specific confirmation.
Polymorph Crystalline salt Solid state Formulation Patent

Lumateperone Tosylate: Research & Industrial Application Scenarios


Schizophrenia Research with Low Metabolic Burden

Lumateperone tosylate is optimally deployed in schizophrenia research where demonstration of antipsychotic efficacy must occur without the confounding metabolic and motor adverse effects typical of risperidone or olanzapine. Its effect size equivalent to risperidone 4 mg (−0.4 on PANSS) combined with placebo-like metabolic parameters enables cleaner interpretation of primary efficacy outcomes [1]. This is particularly valuable in long-term treatment studies, comorbid metabolic syndrome populations, and studies where prolactin elevation would interfere with endocrine assessments [2].

Bipolar Depression Monotherapy Studies

Lumateperone tosylate is indicated for research protocols examining monotherapy treatment of major depressive episodes in bipolar I and II disorder. Its placebo-adjusted MADRS reduction of −4.6 points at 42 mg/day [1] is quantitatively comparable to lurasidone and cariprazine, while its unique D1-dependent glutamatergic modulation and SERT inhibition [2] provide a mechanistically distinct tool for investigating antidepressant pathways in bipolar depression.

Glutamatergic Neurotransmission and mTOR Pathway Research

Lumateperone tosylate serves as a unique pharmacological probe for investigating D1 receptor-dependent enhancement of NMDA and AMPA receptor-mediated currents via the mTOR pathway in the prefrontal cortex [1]. No other FDA-approved atypical antipsychotic (including lurasidone, cariprazine, brexpiprazole, or risperidone) demonstrates this specific glutamatergic modulatory mechanism [2], making lumateperone tosylate irreplaceable for studies examining glutamatergic contributions to mood regulation, cognition, or rapid-onset antidepressant effects.

Pharmaceutical Development and ANDA Applications

Lumateperone tosylate (CAS 1187020-80-9) is the specific patent-protected mono-tosylate salt form used in the FDA-approved drug product CAPLYTA®. Its crystalline polymorphs A and B are characterized and claimed in U.S. Patent No. 8,648,077 [1]. For analytical method development, method validation (AMV), quality control applications for Abbreviated New Drug Applications (ANDA), or commercial production, this specific CAS-registered tosylate form is required [2]. Alternative forms including the free base (CAS 313368-91-1), besylate salt, or amorphous p-tosylate are not directly substitutable in regulatory-facing pharmaceutical development workflows.

Application
Selection Property
Validation Focus
Schizophrenia model-response studies
Endpoint profile with low metabolic/motor confound risk
Tolerability endpoint monitoring
Bipolar depression pathway research
Multimodal monoamine/glutamate modulation profile
MADRS-based model-response context
Glutamatergic/mTOR pathway probe
Unique D1-dependent NMDA/AMPA potentiation
Prefrontal cortex pathway-response validation
Pharmaceutical development (ANDA)
Identified crystalline tosylate salt form
Solid-state characterization and polymorph identity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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